molecular formula C17H25N3O3S B2430089 N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-40-3

N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2430089
CAS RN: 1428373-40-3
M. Wt: 351.47
InChI Key: OUFDUEAYIATXDE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as BZP-MSA, is a synthetic compound that has been of interest to researchers due to its potential as a pharmacological tool in the study of various physiological and biochemical processes.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research on compounds related to N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide includes the synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides for their cardiac electrophysiological activity. These compounds have shown potency in vitro, comparable to known class III electrophysiological agents, indicating their potential as selective class III agents for cardiac arrhythmias treatment (Morgan et al., 1990).

Polymerization and Material Science Applications

A study on N-(methanesulfonyl)azetidine demonstrated its ability to polymerize anionically via ring-opening at elevated temperatures. This process forms polymers with incorporated sulfonyl groups, showcasing its potential in developing new polymeric materials with unique properties (Reisman et al., 2020).

Antidepressant and Nootropic Agents

The compound's derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Specifically, 2-azetidinones have been investigated for their CNS activity, highlighting the skeleton's potential in developing potent and safe CNS active agents (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Further exploration includes the synthesis of pyrimidine-azetidinone analogues, tested for their antioxidant, antimicrobial, and antitubercular activities. These studies aim to identify new antibacterial and antituberculosis compounds, indicating the versatility of this chemical structure in therapeutic applications (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-24(22,23)20-12-15(13-20)17(21)18-16-7-9-19(10-8-16)11-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFDUEAYIATXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

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